molecular formula C10H16N4O B14873508 (4-Methyl-6-morpholinopyrimidin-2-yl)methanamine

(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine

Cat. No.: B14873508
M. Wt: 208.26 g/mol
InChI Key: SQCYFRHVRAFVTQ-UHFFFAOYSA-N
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Description

(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine is a chemical compound that belongs to the class of morpholinopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-6-morpholinopyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound binds to the active sites of these enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This inhibition helps in mitigating the inflammatory response in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit iNOS and COX-2 makes it a promising candidate for anti-inflammatory drug development .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C10H16N4O/c1-8-6-10(13-9(7-11)12-8)14-2-4-15-5-3-14/h6H,2-5,7,11H2,1H3

InChI Key

SQCYFRHVRAFVTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)N2CCOCC2

Origin of Product

United States

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